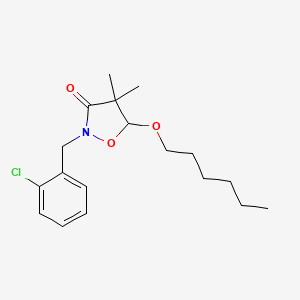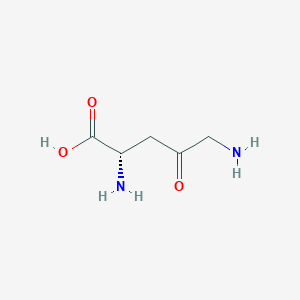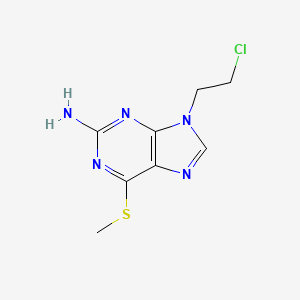![molecular formula C19H13NO2S B12922967 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione CAS No. 122105-97-9](/img/structure/B12922967.png)
3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Métodos De Preparación
The synthesis of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Aplicaciones Científicas De Investigación
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Medicine: The compound’s potential anticancer properties make it a candidate for drug development.
Industry: In the industrial sector, acridine derivatives are used as dyes and pigments due to their vibrant colors and stability.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity, currently in clinical studies.
Amsacrine (m-AMSA): A well-known anticancer agent that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione lies in its specific functional groups, which provide distinct chemical reactivity and potential biological activity compared to other acridine derivatives.
Propiedades
Número CAS |
122105-97-9 |
|---|---|
Fórmula molecular |
C19H13NO2S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3,6-bis(prop-2-ynoxy)-10H-acridine-9-thione |
InChI |
InChI=1S/C19H13NO2S/c1-3-9-21-13-5-7-15-17(11-13)20-18-12-14(22-10-4-2)6-8-16(18)19(15)23/h1-2,5-8,11-12H,9-10H2,(H,20,23) |
Clave InChI |
JYZAIRWPHLVMGJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC2=C(C=C1)C(=S)C3=C(N2)C=C(C=C3)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
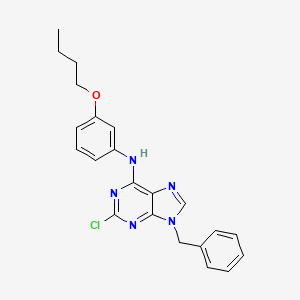
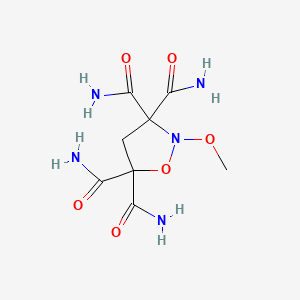


![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)




